![molecular formula C20H27NO2Si B14284333 3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate CAS No. 138008-89-6](/img/structure/B14284333.png)
3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is a compound that features a trimethylsilyl group attached to a biphenyl structure, with a diethylcarbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate typically involves the introduction of the trimethylsilyl group to the biphenyl structure, followed by the attachment of the diethylcarbamate group. One common method involves the use of trimethylsilyl chloride as a silylating agent, which reacts with the biphenyl compound under basic conditions to form the trimethylsilyl derivative. The diethylcarbamate group can then be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamate group or reduce any oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diethylcarbamate group may also play a role in modulating the compound’s activity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl diethylcarbamate: A simpler compound with similar functional groups but lacking the biphenyl structure.
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group, used in different applications such as Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is unique due to its combination of the trimethylsilyl group, biphenyl structure, and diethylcarbamate group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
138008-89-6 |
|---|---|
Molekularformel |
C20H27NO2Si |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(2-phenyl-6-trimethylsilylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C20H27NO2Si/c1-6-21(7-2)20(22)23-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24(3,4)5/h8-15H,6-7H2,1-5H3 |
InChI-Schlüssel |
QHZOPORSYQQPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=C(C=CC=C1[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


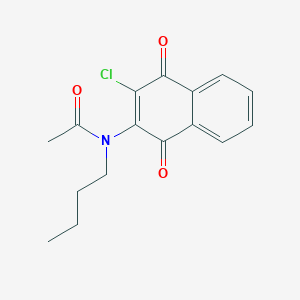
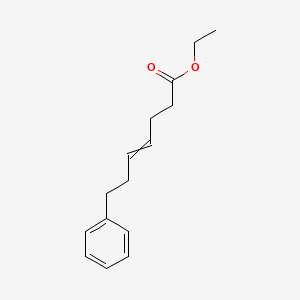
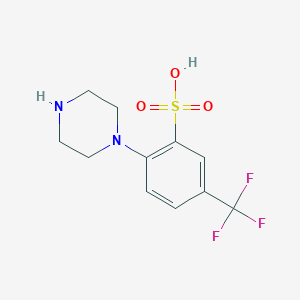
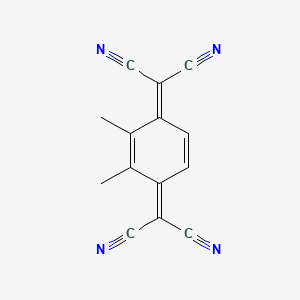
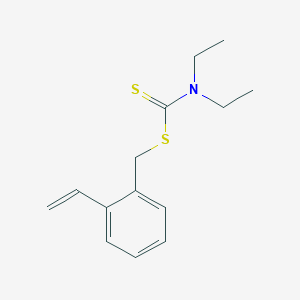

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

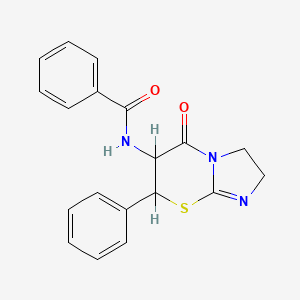

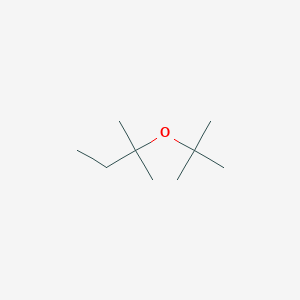
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)

